

Solubility of calcium chloride hexahydrate in water and other common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chloride, hexahydrate*

Cat. No.: *B3029755*

[Get Quote](#)

A Technical Guide to the Solubility of Calcium Chloride Hexahydrate

This in-depth technical guide provides a comprehensive overview of the solubility of calcium chloride hexahydrate ($\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$) in water and other common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize calcium chloride in their work.

Quantitative Solubility Data

The solubility of calcium chloride hexahydrate varies significantly with the solvent and temperature. Below are tabulated data summarizing its solubility in water and several common organic solvents.

Table 1: Solubility of Calcium Chloride Hexahydrate in Water

Temperature (°C)	Solubility (g/100 mL)
-25	49.4
0	59.5
10	65.0
25	81.1[1]
30.2	102.2

Data sourced from [Sciencemadness Wiki](#)[1]. Note: The original data is for the hexahydrate form.

Table 2: Solubility of Calcium Chloride (Anhydrous and Hexahydrate) in Common Lab Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)	Form of Calcium Chloride
Ethanol	0	18.3	Anhydrous[1][2]
20	25.8	Anhydrous[1][2]	
40	35.3	Anhydrous[1][2]	
70	56.2	Anhydrous[1][2]	
Methanol	0	21.8	Anhydrous[1][2]
20	29.2	Anhydrous[1][2]	
40	38.5	Anhydrous[1][2]	
Acetone	20	0.1 g/kg (0.01 g/100g)	Anhydrous[1][2]
Isopropanol	-	Not specified	-

Data for ethanol, methanol, and acetone are primarily for the anhydrous form of calcium chloride as specified in the sources[1][2]. Calcium chloride hexahydrate is described as "very

soluble" in ethanol[3]. Quantitative data for the solubility of calcium chloride hexahydrate in isopropanol was not readily available in the searched literature.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Below are two common methodologies for determining the solubility of a salt like calcium chloride hexahydrate in a given solvent.

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

- Calcium chloride hexahydrate
- Solvent of interest (e.g., distilled water, ethanol)
- Constant temperature water bath or incubator
- Stirring plate and magnetic stir bars
- Filtration apparatus (e.g., syringe filters or vacuum filtration)
- Pre-weighed evaporation dish
- Analytical balance
- Drying oven

Procedure:

- Add an excess amount of calcium chloride hexahydrate to a known volume of the solvent in a sealed flask.

- Place the flask in a constant temperature water bath set to the desired temperature.
- Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
- Once saturation is achieved, cease stirring and allow the undissolved solid to settle.
- Carefully extract a known volume of the clear, supernatant liquid using a pre-warmed pipette to prevent premature crystallization.
- Filter the extracted solution to remove any remaining solid particles.
- Transfer the filtered saturated solution to a pre-weighed evaporation dish.
- Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 105-110°C for water).
- Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
- The mass of the dissolved salt can be calculated by subtracting the initial mass of the empty dish.
- The solubility can then be expressed in grams of solute per 100 g or 100 mL of solvent.

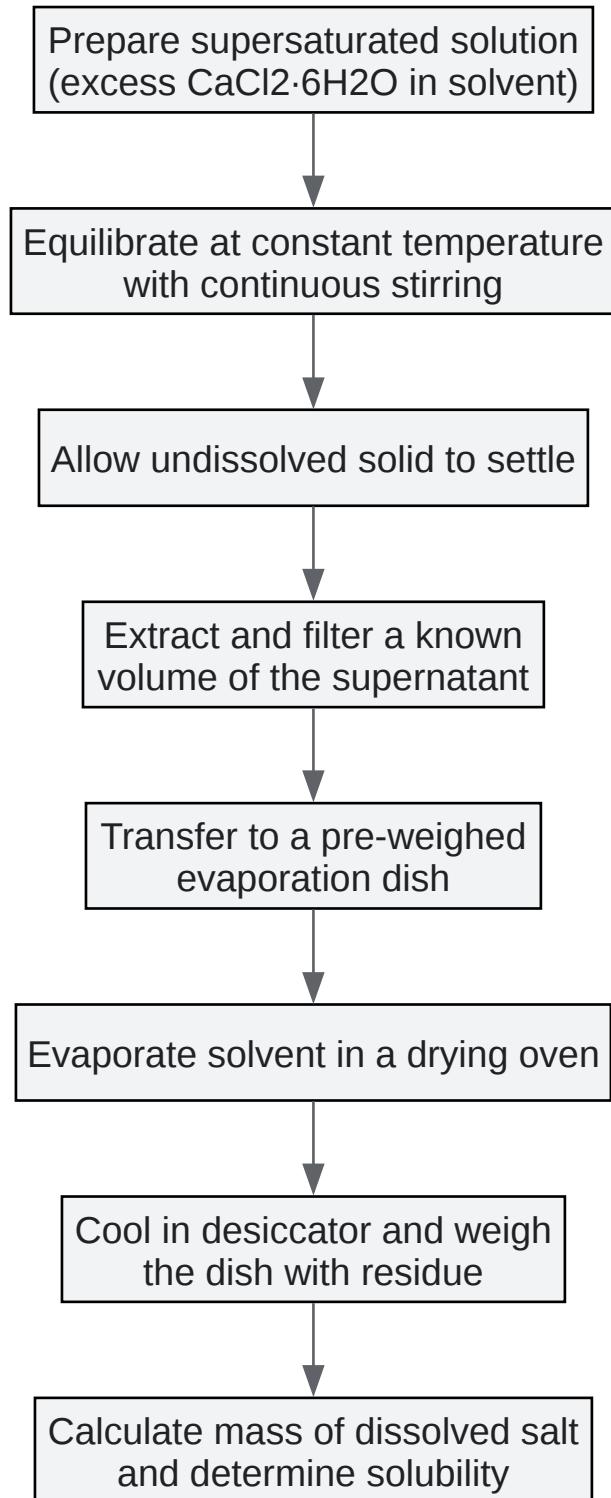
Method 2: Cooling Crystallization Point Determination

This method involves dissolving a known mass of solute in a known mass of solvent at an elevated temperature and then determining the temperature at which crystallization begins upon cooling.

Materials:

- Calcium chloride hexahydrate
- Solvent of interest
- Test tube or small flask
- Thermometer or temperature probe

- Heating plate or water bath
- Stirring rod or magnetic stirrer
- Analytical balance


Procedure:

- Accurately weigh a known amount of calcium chloride hexahydrate and the solvent into a test tube.
- Gently heat the mixture while stirring until all the salt has dissolved, creating an unsaturated solution.
- Remove the test tube from the heat source and allow it to cool slowly while continuing to stir gently.
- Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.
- To obtain a solubility curve, this process can be repeated by adding a known amount of solvent to the same test tube, redissolving the salt at a higher temperature, and recording the new crystallization point.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Saturation and Gravimetric Analysis method for determining solubility.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Workflow for determining solubility via isothermal saturation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Chloride | CaCl₂ | CID 5284359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium chloride - Wikipedia [en.wikipedia.org]
- 3. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]
- To cite this document: BenchChem. [Solubility of calcium chloride hexahydrate in water and other common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029755#solubility-of-calcium-chloride-hexahydrate-in-water-and-other-common-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

